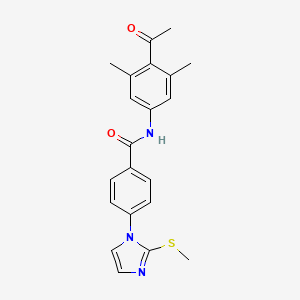![molecular formula C17H17BFNO4 B7430949 {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid](/img/structure/B7430949.png)
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of proteasome, an enzyme complex responsible for degrading proteins in cells.
Mechanism of Action
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid inhibits the proteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which triggers cell death pathways in cancer cells. In addition, it also modulates the immune system by regulating the activity of immune cells such as T cells and dendritic cells.
Biochemical and Physiological Effects:
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid has been shown to have a wide range of biochemical and physiological effects. It induces cell death in cancer cells, modulates the immune system, and reduces inflammation. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid in lab experiments is its specificity for the proteasome. It has a high affinity for the active site of the proteasome, which makes it a potent inhibitor. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells.
Future Directions
There are several future directions for the research on {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid. One direction is to explore its potential therapeutic applications in the treatment of various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective proteasome inhibitors based on the structure of {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid. Additionally, further studies are needed to investigate its potential toxicity to cells and its pharmacokinetics in vivo.
Conclusion:
In conclusion, {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is a promising compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of proteasome, which makes it a promising candidate for the treatment of various diseases. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential therapeutic applications and to develop more potent and selective proteasome inhibitors.
Synthesis Methods
The synthesis of {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid involves the reaction of 4-fluoroaniline with 3,5-dimethyl-4-acetylaminophenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography to obtain pure {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid.
Scientific Research Applications
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to be a potent inhibitor of proteasome, which makes it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
properties
IUPAC Name |
[3-[(4-acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BFNO4/c1-9-6-13(7-10(2)16(9)11(3)21)20-17(22)14-8-12(18(23)24)4-5-15(14)19/h4-8,23-24H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDJPSSOPOQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C(=C2)C)C(=O)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[5-[2-[(1-methoxy-3-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430875.png)
![2-(difluoromethyl)-4-methoxy-N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B7430883.png)
![2-fluoro-5-methyl-4-nitro-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]aniline](/img/structure/B7430889.png)
![tert-butyl (3aS,6aR)-2-[3-[(3-nitrophenyl)sulfonylamino]propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B7430903.png)
![tert-butyl N-[4-[methyl-(5-methyl-1-quinolin-6-yltriazole-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B7430928.png)

![Ethyl 2-[2-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7430945.png)
![3-[[1-(Benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridin-4-yl]amino]-3-(2,4-difluorophenyl)propan-1-ol](/img/structure/B7430957.png)

![2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430966.png)
![N-[1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl]-2-fluoro-5-methyl-4-nitroaniline](/img/structure/B7430974.png)
![1-Benzyl-1-[2-[benzyl(methyl)amino]ethyl]-3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7430989.png)
![methyl N-[4-[[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]carbamoyl]-3-methylphenyl]carbamate](/img/structure/B7430999.png)
![Methyl 3-[4-[1-(1-amino-1-oxo-3-phenylpropan-2-yl)triazol-4-yl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7431003.png)